molecular formula C6H16Cl2N2Pd B1583497 cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) CAS No. 14267-08-4

cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Cat. No. B1583497
CAS RN: 14267-08-4
M. Wt: 293.5 g/mol
InChI Key: FJOUSQLMIDWVAY-UHFFFAOYSA-L
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Description

Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a chemical compound with the linear formula [(CH3)2NCH2CH2N(CH3)2]PdCl2 . It is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, and Negishi coupling .


Molecular Structure Analysis

The molecular weight of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is 293.53 . The SMILES string representation is Cl[Pd]Cl.CN©CCN©C .


Chemical Reactions Analysis

As a catalyst, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is used in cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .


Physical And Chemical Properties Analysis

Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a yellow powder . Its melting point is 245 °C (dec.) (lit.) .

Scientific Research Applications

  • Complex Formation with Biological Ligands :

    • cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) shows significant interactions with various biologically relevant ligands, including dicarboxylic acids, amino acids, peptides, and DNA unit constituents. The compound forms complexes with these ligands, which are essential for understanding its interactions at the molecular level (Mohamed & Shoukry, 2001).
  • Catalytic Properties in Chemical Reactions :

    • cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) serves as an efficient catalyst in chemical reactions such as alkyne hydrothiolation. This process is crucial for the selective formation of cis-configured anti-Markovnikov adducts in various syntheses (Gerber & Frech, 2012).
  • Self-Assembled Coordination Complexes :

    • The compound is used to generate self-assembled coordination complexes. It plays a key role in forming discrete assemblies when combined with various bidentate or polydentate ligands. These self-assembled structures have potential applications in materials science and nanotechnology (Debata, Tripathy, & Chand, 2012).
  • Crystal Structure Analysis :

    • Understanding the crystal structure of cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) and its variants is crucial for applications in crystallography and material science. X-ray powder diffraction patterns have been used to determine the compound's crystal structure, providing insights into its molecular geometry (Ranninger, 1979).
  • DNA-Binding Properties :

    • Studies have shown that certain variants of cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) interact with DNA, affecting its structure and transcription processes. These interactions are significant for understanding the compound's potential applications in biochemistry and pharmacology (González et al., 1997).
  • Metal-Olefin Complex Chemistry :

    • The compound is involved in the formation of metal-olefin complexes, playing a role in catalysis and organic synthesis. Its reaction mechanism and the properties of the resulting complexes are of interest in organometallic chemistry (Trebellas, Olechowski, & Jonassen, 1966).

Safety And Hazards

Cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with eyes, skin, or clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOUSQLMIDWVAY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

CAS RN

14267-08-4
Record name Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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